molecular formula C10H12O3 B8690458 3-Hydroxy-2-isopropylbenzoic acid

3-Hydroxy-2-isopropylbenzoic acid

Cat. No.: B8690458
M. Wt: 180.20 g/mol
InChI Key: JLNDMDZMWLVUGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-2-isopropylbenzoic acid is a benzoic acid derivative featuring a hydroxyl group at the 3-position and an isopropyl substituent at the 2-position of the benzene ring. The isopropyl group likely enhances lipophilicity compared to simpler hydroxybenzoic acids, influencing solubility, reactivity, and biological interactions. This article compares this compound with structurally and functionally related compounds, drawing on empirical data from analogous molecules.

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

3-hydroxy-2-propan-2-ylbenzoic acid

InChI

InChI=1S/C10H12O3/c1-6(2)9-7(10(12)13)4-3-5-8(9)11/h3-6,11H,1-2H3,(H,12,13)

InChI Key

JLNDMDZMWLVUGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC=C1O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key properties of 3-hydroxy-2-isopropylbenzoic acid and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties
This compound* C₁₀H₁₂O₃ 180.20 (calculated) -OH (C3), -COOH (C1), -CH(CH₃)₂ (C2) High lipophilicity, moderate solubility in organic solvents
3-Hydroxybenzoic acid C₇H₆O₃ 140.85 -OH (C3), -COOH (C1) Water-soluble, melting point ~200°C
Caffeic Acid C₉H₈O₄ 180.16 -OH (C3, C4), -CH=CH-COOH (C1) Antioxidant, high polarity
2-Hydroxyisobutyric acid C₄H₈O₃ 104.10 -OH (C2), -COOH (C1) Aliphatic, highly water-soluble
(S)-3-Hydroxyisobutyric acid C₄H₈O₃ 104.10 -OH (C3), -COOH (C1) Metabolic intermediate, chiral
Key Observations:
  • Lipophilicity : The isopropyl group in this compound likely reduces water solubility compared to 3-hydroxybenzoic acid, aligning it more with aromatic compounds like caffeic acid, which has moderate solubility due to its conjugated system .
  • Acidity : The hydroxyl group at C3 in benzoic acid derivatives increases acidity compared to aliphatic hydroxy acids (e.g., 2-hydroxyisobutyric acid) due to aromatic ring stabilization of the conjugate base.
  • Thermal Stability : 3-Hydroxybenzoic acid exhibits temperature-dependent stability , a trait likely shared by this compound, though steric hindrance from the isopropyl group may alter decomposition pathways.

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